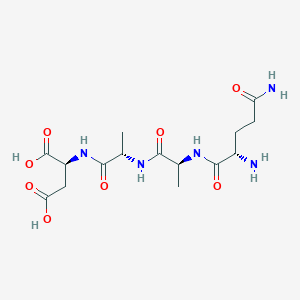![molecular formula C9H11NO4 B12602763 6-[(Hydroxyamino)methylidene]-2,3-dimethoxycyclohexa-2,4-dien-1-one](/img/structure/B12602763.png)
6-[(Hydroxyamino)methylidene]-2,3-dimethoxycyclohexa-2,4-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(Hydroxyamino)methylidene]-2,3-dimethoxycyclohexa-2,4-dien-1-one is an organic compound with a complex structure that includes hydroxyamino and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(Hydroxyamino)methylidene]-2,3-dimethoxycyclohexa-2,4-dien-1-one typically involves the cyclization of N-acyl derivatives of glycine, followed by condensation with aldehydes or ketones . The reaction conditions often include heating in basic media, such as pyridine, or using microwave irradiation to enhance the efficiency of the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on optimizing reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-[(Hydroxyamino)methylidene]-2,3-dimethoxycyclohexa-2,4-dien-1-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the hydroxyamino group to an amino group.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions vary based on the specific reaction conditions. For example, oxidation may yield quinones, while reduction can produce amines .
Scientific Research Applications
6-[(Hydroxyamino)methylidene]-2,3-dimethoxycyclohexa-2,4-dien-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-[(Hydroxyamino)methylidene]-2,3-dimethoxycyclohexa-2,4-dien-1-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxyamino group can participate in hydrogen bonding and other interactions that modulate the activity of these targets . The pathways involved often include oxidation-reduction reactions facilitated by flavin-dependent enzymes .
Comparison with Similar Compounds
Similar Compounds
3-[Amino(hydroxyamino)methylidene]-2,3-dihydropyridin-2-one: Similar in structure but differs in the ring system.
2-[2-(Hydroxyimino)alkyl]-1,2-oxazol-5(2H)-ones: Contains a hydroxyimino group and an oxazole ring.
Uniqueness
6-[(Hydroxyamino)methylidene]-2,3-dimethoxycyclohexa-2,4-dien-1-one is unique due to its combination of hydroxyamino and methoxy groups, which confer distinct chemical reactivity and potential for diverse applications .
Properties
Molecular Formula |
C9H11NO4 |
|---|---|
Molecular Weight |
197.19 g/mol |
IUPAC Name |
6-[(E)-hydroxyiminomethyl]-2,3-dimethoxyphenol |
InChI |
InChI=1S/C9H11NO4/c1-13-7-4-3-6(5-10-12)8(11)9(7)14-2/h3-5,11-12H,1-2H3/b10-5+ |
InChI Key |
QINSZVGYJIMLJX-BJMVGYQFSA-N |
Isomeric SMILES |
COC1=C(C(=C(C=C1)/C=N/O)O)OC |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=NO)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


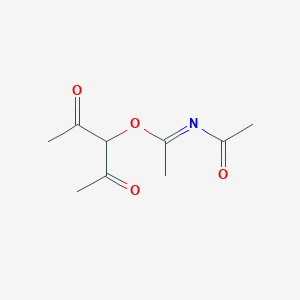

![(2S)-2-[(R)-(5-iodothiophen-2-yl)-(2-methoxyphenoxy)methyl]morpholine](/img/structure/B12602712.png)

![1-[1-(2-Methylthiophen-3-yl)ethenyl]pyrrolidine](/img/structure/B12602728.png)
![2'H-Spiro[bicyclo[2.2.2]octane-2,3'-pyrrolidin]-2'-one](/img/structure/B12602738.png)

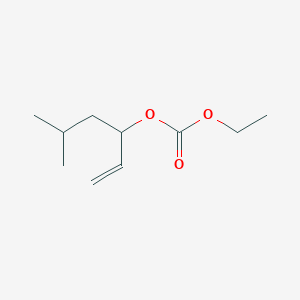
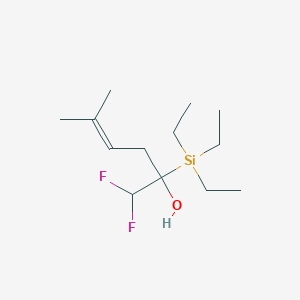
![9-[6-(3,5-Diphenylphenyl)naphthalen-2-yl]-10-phenylanthracene](/img/structure/B12602758.png)

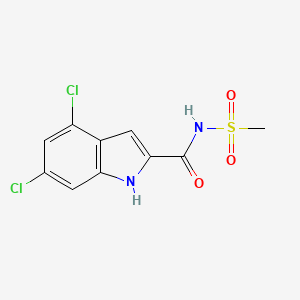
methanone](/img/structure/B12602771.png)
